1H and 13C NMR chemical shift reference data for 2-Propen-1-ol, 3-(trimethylsilyl)-
1H and 13C NMR chemical shift reference data for 2-Propen-1-ol, 3-(trimethylsilyl)-
This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization and stereoselective synthesis of (E)-3-(Trimethylsilyl)-2-propen-1-ol. Designed for synthetic chemists and drug development professionals, this whitepaper emphasizes the mechanistic causality behind experimental protocols and the analytical validation of stereochemical integrity.
Executive Summary
(E)-3-(Trimethylsilyl)-2-propen-1-ol (CAS: 59376-64-6), commonly referred to as trans-3-(trimethylsilyl)allyl alcohol, is a highly versatile bifunctional building block in modern organic synthesis[1]. Featuring both a nucleophilic allylic alcohol moiety and a bulky, electronically stabilizing trimethylsilyl (TMS) group, it is widely utilized in the construction of complex molecular architectures, including transition-metal-catalyzed cross-couplings and stereoselective silyl-Prins cyclizations[1]. Because the efficacy of these downstream transformations relies heavily on the geometric purity of the alkene, rigorous NMR characterization and stereocontrolled synthetic workflows are paramount.
Spectroscopic Profiling: High-Resolution NMR Reference Data
In the synthesis of functionalized vinyl silanes, confirming the stereochemical integrity of the double bond is the most critical quality control metric. The (E)-configuration of 3-(trimethylsilyl)-2-propen-1-ol is unambiguously validated through its 1 H NMR coupling constants[2].
Table 1: 1 H NMR Chemical Shift Data (90 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| Si-CH 3 | 0.23 | Singlet (s) | 9H | - | -Si(CH 3 ) 3 |
| -OH | 1.50 | Triplet (t) | 1H | 6.0 | Hydroxyl proton |
| C1-H 2 | 4.22 | Doublet of doublets (dd) | 2H | 6.0, 4.0 | -CH 2 -O |
| C3-H | 5.93 | Doublet (d) | 1H | 18.0 | =CH-Si (trans) |
| C2-H | 6.23 | Doublet of triplets (dt) | 1H | 18.0, 4.0 | -CH= (trans) |
Expertise Insight: The vicinal coupling constant ( 3J ) of 18.0 Hz between the C2 and C3 protons is the definitive hallmark of a trans (E) geometry[2]. In contrast, the (Z)-isomer would exhibit a significantly smaller coupling constant (typically 10–12 Hz). The deshielding of the C2 proton (6.23 ppm) relative to the C3 proton (5.93 ppm) is driven by the anisotropic and inductive effects of the adjacent hydroxymethyl group versus the electropositive silicon atom.
Table 2: 13 C NMR Chemical Shift Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Assignment |
| Si-CH 3 | -1.37 | -Si(CH 3 ) 3 |
| C1 | 65.5 | -CH 2 -OH |
| C2 | 129.5 | -CH= |
| C3 | 144.8 | =CH-Si |
Expertise Insight: The vinylic carbon directly attached to the silicon atom (C3) appears significantly downfield at 144.8 ppm[3]. This deshielding is characteristic of vinyl silanes, where the electropositive silicon atom polarizes the π -system, reducing electron density at the α -carbon.
Stereoselective Synthetic Methodology
The most reliable and scalable route to (E)-3-(trimethylsilyl)-2-propen-1-ol involves the C-silylation of propargyl alcohol followed by a stereochemically rigid reduction[2]. This protocol is engineered to be self-validating at each phase.
Phase 1: C-Silylation of Propargyl Alcohol
-
Dianion Formation: In a flame-dried apparatus under nitrogen, cautiously add propargyl alcohol (1.0 equiv) to a solution of ethylmagnesium bromide (EtMgBr, ~2.2 equiv) in anhydrous THF. Maintain the temperature below 10 °C to control the highly exothermic alkoxide and acetylide formation[2].
-
Silylation: Cool the resulting suspension to 5 °C and add chlorotrimethylsilane (TMSCl, ~2.8 equiv) dropwise. Stir the mixture at 25 °C[2].
-
Selective Hydrolysis (Chemical Filter): Quench the reaction with 10% aqueous H 2 SO 4 . Causality Note: This acidic workup acts as an intrinsic purification step. The acidic conditions rapidly hydrolyze the labile O-TMS ether back to the free alcohol, while the robust C-TMS bond of the alkyne remains completely intact[2].
-
Isolation: Extract the aqueous phase with ether, wash the combined organics with brine, dry over MgSO 4 , and purify via short-path distillation (bp 76 °C at 20 mmHg) to yield pure 3-trimethylsilyl-2-propyn-1-ol[2].
Phase 2: trans-Selective Alkyne Reduction
-
Reagent Addition: Dissolve the isolated 3-trimethylsilyl-2-propyn-1-ol in anhydrous ether and cool to 0 °C. Slowly add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 70% solution in toluene)[2].
-
Mechanistic Causality: Unlike standard catalytic hydrogenation (which yields cis-alkenes), Red-Al actively coordinates to the propargylic hydroxyl oxygen. This coordination anchors the aluminum hydride species, directing the intramolecular delivery of hydride exclusively to the β -carbon (C3) from the same face. The resulting cyclic organoaluminum intermediate locks the geometry, enforcing a strict trans-addition of the hydride and aluminum across the alkyne[2].
-
Quenching & Recovery: Cautiously quench the reaction with 3.6 M H 2 SO 4 . Safety & QA Note: The initial addition of acid will cause a gelatinous precipitation and vigorous hydrogen gas evolution[2]. Continue acid addition until the solution clarifies. Extract, wash, and distill to isolate the pure (E)-allylic alcohol. The crude product can be immediately validated via 1 H NMR to confirm the 18 Hz coupling constant.
Mechanistic Workflow Visualization
Caption: Synthetic workflow and stereochemical validation of (E)-3-(Trimethylsilyl)-2-propen-1-ol.
References
-
[2] Organic Syntheses, Inc. (E)-3-(Trimethylsilyl)-2-propen-1-ol Procedure. Org. Synth. 1986, 64, 182; Coll. Vol. 8, 1993, 606. Retrieved from:[Link]
